molecular formula C18H21N3O4 B2679231 Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate CAS No. 170948-50-2

Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate

Cat. No. B2679231
CAS RN: 170948-50-2
M. Wt: 343.383
InChI Key: RLZGWEZIZVMHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 343.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.

Scientific Research Applications

Synthesis and Derivative Formation

  • Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate and related compounds are prominently used in chemical synthesis. For instance, Sekar and Prasad (1999) explored the synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones utilizing a reaction involving diethyl malonate derivatives, showcasing its potential in synthesizing complex heterocyclic structures (Sekar & Prasad, 1999).
  • Valle et al. (2018) demonstrated a rapid, room-temperature synthesis method for Diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor in the multistage synthesis of various biologically active quinoline derivatives (Valle et al., 2018).

Heterocyclic System Synthesis

  • The compound and its derivatives are instrumental in the synthesis of fused heterocyclic systems. Kušar, Svete, and Stanovnik (1996) studied reactions of diethyl N,N-dimethylaminomethylenemalonate with various nucleophiles, leading to the formation of fused azino- or azolopyrimidinones, and other heterocyclic systems (Kušar, Svete, & Stanovnik, 1996).

Role in Cyclization Reactions

  • The compound plays a critical role in cyclization reactions. La-ongthong et al. (2022) described a method for cyclizing o-alkynylisocyanobenzenes with diethyl malonate, yielding various malonate derivatives (La-ongthong et al., 2022).

Application in Alkaloid Synthesis

  • It has been used in alkaloid synthesis, as described by Oels, Storer, and Young (1978), where diethyl 2-(3-methylbut-2-enyl)malonate reacted with anilines to yield various alkaloid derivatives (Oels, Storer, & Young, 1978).

Utilization in Organic Electrochemical Cells

  • Shi et al. (2019) demonstrated the use of diethyl malonate in organic electrochemical cells, indicating its potential in energy storage applications (Shi et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

diethyl 2-[[(2,3-dimethylquinoxalin-6-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGWEZIZVMHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=NC(=C(N=C2C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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